molecular formula C15H15N3O4 B12912110 Imidazo(1,2-a)pyrimidine-6-carboxylic acid, 1,2,3,5-tetrahydro-2-(2-methoxyphenyl)-1-methyl-5-oxo- CAS No. 141234-29-9

Imidazo(1,2-a)pyrimidine-6-carboxylic acid, 1,2,3,5-tetrahydro-2-(2-methoxyphenyl)-1-methyl-5-oxo-

Katalognummer: B12912110
CAS-Nummer: 141234-29-9
Molekulargewicht: 301.30 g/mol
InChI-Schlüssel: GLNMUCUIERVOBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Imidazo(1,2-a)pyrimidine-6-carboxylic acid, 1,2,3,5-tetrahydro-2-(2-methoxyphenyl)-1-methyl-5-oxo- is a complex organic compound belonging to the imidazo[1,2-a]pyrimidine family

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyrimidine derivatives typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

    Cyclization Reactions: Starting from 2-aminopyrimidines and α-haloketones.

    Condensation Reactions: Using aldehydes and ketones with appropriate amines.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This includes:

    Catalysts: Use of metal catalysts to enhance reaction rates.

    Solvents: Selection of solvents that facilitate the reaction and are easy to remove post-reaction.

    Temperature and Pressure: Controlling these parameters to favor the desired product formation.

Analyse Chemischer Reaktionen

Types of Reactions

Imidazo[1,2-a]pyrimidine derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate.

    Reduction: Reduction of functional groups using agents like sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Imidazo[1,2-a]pyrimidine derivatives have a wide range of applications in scientific research:

    Chemistry: Used as building blocks for more complex molecules.

    Biology: Studied for their interactions with biological macromolecules.

    Medicine: Potential therapeutic agents for various diseases, including cancer and infectious diseases.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of imidazo[1,2-a]pyrimidine derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, some derivatives may inhibit enzyme activity, thereby blocking a disease pathway.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Imidazo[1,2-a]pyridines: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    Benzimidazoles: Contain a fused benzene and imidazole ring.

    Purines: Biologically important compounds with a fused imidazole and pyrimidine ring.

Uniqueness

Imidazo[1,2-a]pyrimidine derivatives are unique due to their specific ring structure, which imparts distinct chemical and biological properties. This makes them valuable in drug discovery and other scientific research areas.

Eigenschaften

CAS-Nummer

141234-29-9

Molekularformel

C15H15N3O4

Molekulargewicht

301.30 g/mol

IUPAC-Name

2-(2-methoxyphenyl)-1-methyl-5-oxo-2,3-dihydroimidazo[1,2-a]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C15H15N3O4/c1-17-11(9-5-3-4-6-12(9)22-2)8-18-13(19)10(14(20)21)7-16-15(17)18/h3-7,11H,8H2,1-2H3,(H,20,21)

InChI-Schlüssel

GLNMUCUIERVOBN-UHFFFAOYSA-N

Kanonische SMILES

CN1C(CN2C1=NC=C(C2=O)C(=O)O)C3=CC=CC=C3OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.